molecular formula C13H18N2O2 B2517149 2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol CAS No. 923233-10-7

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol

Cat. No. B2517149
CAS RN: 923233-10-7
M. Wt: 234.299
InChI Key: VPIVYWUXKDASRM-UHFFFAOYSA-N
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Description

The compound "2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol" is a derivative of the benzo[d]imidazole class, which is known for its diverse biological activities and applications in medicinal chemistry. The benzo[d]imidazole moiety is a common structural feature in many pharmacologically active compounds and is often synthesized through the condensation of o-phenylenediamine with carboxylic acids or aldehydes .

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves the formation of C-N bonds and can be achieved under mild conditions. For instance, the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is achieved using N,N-dimethylformamide/sulfur with an aromatic aldehyde and o-phenylenediamine . Similarly, other derivatives, such as 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, are synthesized through a series of reactions starting from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide . These methods demonstrate the versatility and adaptability of benzo[d]imidazole synthesis.

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives can be studied using various spectroscopic methods, including NMR and FT-IR. For example, the vibrational spectrum of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole has been analyzed using ab initio Hartree-Fock and density functional methods, providing insights into the conformational behavior and structural stability of the compound . Additionally, the crystal and molecular structures of related compounds, such as methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, have been reported, which can serve as a reference for understanding the structural aspects of similar molecules .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo various chemical reactions, including addition to quinones, which results in the formation of hydroquinones with different substitution patterns . These reactions can lead to the formation of meso and d,l isomers, as observed in the case of 2,3-bis(benzimidazol-1'-yl)-1,4-dihydroxybenzene . The reactivity of the benzo[d]imidazole ring allows for the creation of a wide array of structurally diverse compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure. The presence of substituents such as methoxy groups can affect the solubility and bioavailability of these compounds . The imidazole ring is an ionizable aromatic compound, which can improve the pharmacokinetic characteristics of molecules containing it . The synthesis and characterization of these compounds, including their spectral properties, are crucial for understanding their behavior in biological systems and their potential as therapeutic agents .

Scientific Research Applications

  • Corrosion Inhibition : Imidazole derivatives, including those with methoxy groups, have been studied for their corrosion inhibition efficacy on metals. For instance, 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol demonstrated significant corrosion inhibition efficiency, potentially due to strong adsorption following the Langmuir model (Prashanth et al., 2021).

  • Cardiotonic Agents : Compounds structurally related to the query chemical, such as 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, have been synthesized and evaluated for cardiotonic activity, showing promise in the treatment of congestive heart failure (Schnettler et al., 1982).

  • Anticancer Activity : Benzimidazole derivatives, including those with methoxybenzoyl components, have been studied for their anticancer properties. Some compounds in this category have shown significant growth inhibition activity and are undergoing clinical trials (Rashid et al., 2012).

  • Synthesis and Characterization of Oligobenzimidazoles : Research has been conducted on benzimidazole monomers for their optical, electrical, electrochemical, and thermal properties. These compounds show potential for use in materials science, particularly in the development of conductive and thermally stable materials (Anand & Muthusamy, 2018).

  • Protic Hydroxylic Ionic Liquids : Compounds containing imidazole units, similar to the one inquired about, have been synthesized and studied for their properties as hydroxylic ionic liquids. These have applications in various fields, including electrochemistry and materials science (Shevchenko et al., 2017).

Safety and Hazards

The safety and hazards associated with imidazole derivatives depend on their specific structure. For instance, 2-(1H-Imidazol-2-yl)propan-2-ol has hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them promising candidates for the development of new drugs . Future research could focus on designing and synthesizing novel imidazole derivatives with improved efficacy and safety profiles.

Biochemical Analysis

Biochemical Properties

2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The interaction with CDK2 suggests that this compound may influence cell proliferation and apoptosis. Additionally, it may bind to other biomolecules, potentially affecting various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis . This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate or downregulate specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with key biomolecules. It acts as an inhibitor of CDK2, thereby blocking the phosphorylation of target proteins necessary for cell cycle progression . This inhibition can lead to cell cycle arrest and potentially induce apoptosis in certain cell types. Additionally, the compound may interact with other enzymes, modulating their activity and influencing various biochemical pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound may also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution within tissues is also influenced by its physicochemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular energy metabolism and apoptosis.

properties

IUPAC Name

2-[1-(2-methoxyethyl)benzimidazol-2-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,16)12-14-10-6-4-5-7-11(10)15(12)8-9-17-3/h4-7,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPIVYWUXKDASRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1CCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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